molecular formula C10H11AsO3 B14723793 4-(p-Arsenosophenyl)butyric acid CAS No. 6266-93-9

4-(p-Arsenosophenyl)butyric acid

Katalognummer: B14723793
CAS-Nummer: 6266-93-9
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: JKYKCVBYQSRHCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(p-Arsenosophenyl)butyric acid is an organoarsenic compound featuring a butyric acid backbone substituted with a phenyl group bearing an arsenoso (AsO) functional group at the para position.

Eigenschaften

CAS-Nummer

6266-93-9

Molekularformel

C10H11AsO3

Molekulargewicht

254.11 g/mol

IUPAC-Name

4-(4-arsorosophenyl)butanoic acid

InChI

InChI=1S/C10H11AsO3/c12-10(13)3-1-2-8-4-6-9(11-14)7-5-8/h4-7H,1-3H2,(H,12,13)

InChI-Schlüssel

JKYKCVBYQSRHCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCC(=O)O)[As]=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Arsenosophenyl)butyric acid typically involves the reaction of 4-bromobutyric acid with sodium arsenite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-BrC4H7COOH+Na3AsO34-(p-Arsenosophenyl)butyric acid+NaBr\text{4-BrC}_4\text{H}_7\text{COOH} + \text{Na}_3\text{AsO}_3 \rightarrow \text{4-(p-Arsenosophenyl)butyric acid} + \text{NaBr} 4-BrC4​H7​COOH+Na3​AsO3​→4-(p-Arsenosophenyl)butyric acid+NaBr

Industrial Production Methods: Industrial production of 4-(p-Arsenosophenyl)butyric acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields

Vergleich Mit ähnlichen Verbindungen

4-(p-Iodophenyl)butyric Acid

  • Structure : A phenyl ring with an iodine substituent at the para position, linked to a butyric acid chain.
  • Applications :
    • Preclinical studies demonstrate its use in fibroblast activation protein (FAP)-targeted radionuclide therapy. When conjugated with FAP inhibitors, it showed prolonged blood retention and tumor growth inhibition, with negligible side effects .
  • Key Findings :
    • Compared to Evans Blue conjugates, 4-(p-iodophenyl)butyric acid exhibited higher blood retention (critical for sustained therapeutic action) but lower kidney retention, suggesting improved safety .

4-Phenylbutyric Acid

  • Structure : A simple phenyl-substituted butyric acid.
  • Applications :
    • Widely used as a histone deacetylase (HDAC) inhibitor in cancer research and for treating urea cycle disorders .
  • Key Properties :
    • Acts as a chemical chaperone to reduce endoplasmic reticulum stress. Its lack of complex substituents enhances metabolic stability compared to halogenated analogs .

4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)

  • Structure: A phenoxy group with chlorine substituents at positions 2 and 4, attached to butyric acid.
  • Applications :
    • Herbicide used in agriculture.
  • Environmental Behavior :
    • Degraded by Phytophthora megasperma via oxidative pathways, with metabolites identified in soybean and cocklebur .
    • Activated sludge treatment achieves removal rates up to 99.5%, though persistence in wastewater varies with microbial activity .

4-(3-Indolyl)butyric Acid (IBA)

  • Structure : An indole-substituted butyric acid.
  • Applications :
    • Phytohormone used to promote root growth in horticulture.
  • Regulatory Status :
    • Residues in fruits and vegetables are consistently below EU maximum limits (MRLs), indicating low bioaccumulation risk .

4-(4-Aminophenyl)butyric Acid

  • Structure: A para-aminophenyl-substituted butyric acid.
  • Applications: Intermediate in pharmaceutical synthesis; the amino group enables conjugation with targeting ligands or radionuclides .

4-(4-Fluorobenzoyl)butyric Acid

  • Structure : A fluorinated benzoyl-substituted butyric acid.
  • Properties :
    • The electron-withdrawing fluorine atom enhances acidity (pKa ~3.5) and influences solubility in organic solvents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Applications Notable Properties
4-(p-Arsenosophenyl)butyric acid AsO-phenyl Potential targeted therapy High reactivity due to AsO; possible toxicity
4-(p-Iodophenyl)butyric acid I-phenyl Radionuclide therapy High blood retention; tumor inhibition
4-Phenylbutyric acid Phenyl HDAC inhibition Metabolic stability; low toxicity
2,4-DB 2,4-Cl-phenoxy Herbicide Biodegradable; 99.5% removal in sludge
IBA 3-Indolyl Plant growth regulator Low residue in crops

Table 2: Pharmacokinetic and Environmental Data

Compound Half-Life (Blood) Removal Efficiency (%) Toxicity Notes
4-(p-Iodophenyl)butyric acid Prolonged N/A Negligible side effects
2,4-DB Days to weeks 99.5 Moderate ecotoxicity
IBA Hours >95 Non-toxic at MRLs

Research Findings and Trends

  • Targeted Therapy: Halogenated analogs like 4-(p-iodophenyl)butyric acid show promise in oncology due to enhanced tumor retention . The arsenoso variant could leverage similar targeting mechanisms but requires dosimetry studies to mitigate arsenic toxicity.
  • Environmental Impact: Chlorinated phenoxy derivatives (e.g., 2,4-DB) highlight the trade-off between efficacy and environmental persistence. The arsenoso group may pose greater ecological risks, necessitating advanced degradation strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.